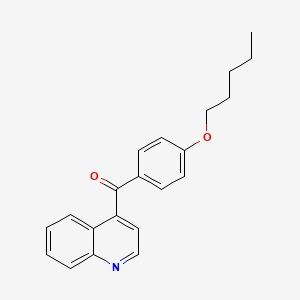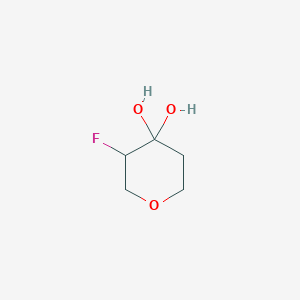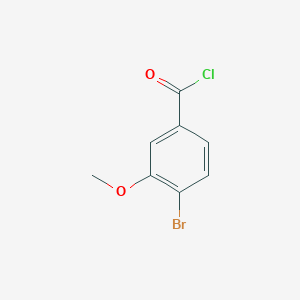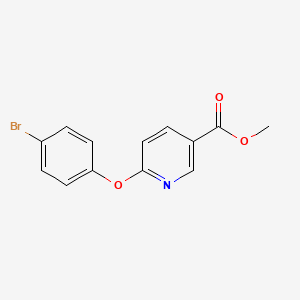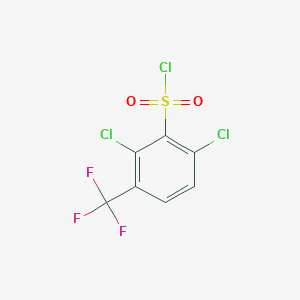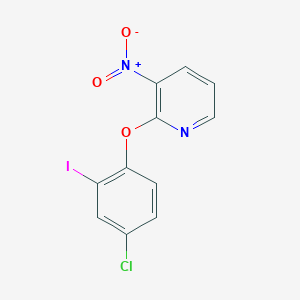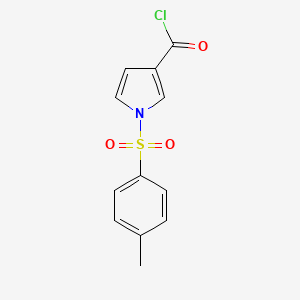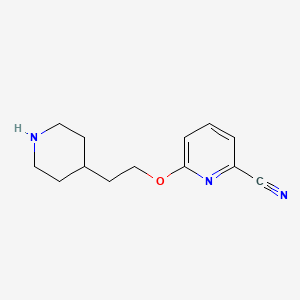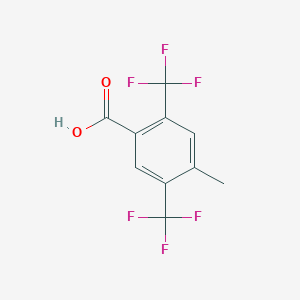![molecular formula C13H22N2O B1406409 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- CAS No. 1445652-12-9](/img/structure/B1406409.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-: is a compound featuring a bicyclic structure with a carboxamide group at the 2-position and an aminopentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core structure. This reaction can be catalyzed by organocatalysts under mild conditions . The aminopentyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminopentyl halide reacts with the bicyclic intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the bicyclic structure.
Substitution: Nucleophilic substitution reactions can be performed to modify the aminopentyl group or introduce other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aminopentyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in saturated bicyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, Bicyclo[221]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is explored for its potential use in the production of advanced materials. Its structural properties can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- involves its interaction with specific molecular targets. The aminopentyl group can form hydrogen bonds with biological macromolecules, while the bicyclic core can fit into hydrophobic pockets of proteins. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic core but differ in the functional groups attached to the carboxylate position.
Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic structure and are used in different applications.
7-Oxabicyclo[2.2.1]heptanes: These compounds contain an oxygen atom in the bicyclic ring and exhibit different chemical properties.
Uniqueness: Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is unique due to its specific combination of a bicyclic core with an aminopentyl group. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-6-2-1-3-7-15-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,1-3,6-9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIFKLWZMRUFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
